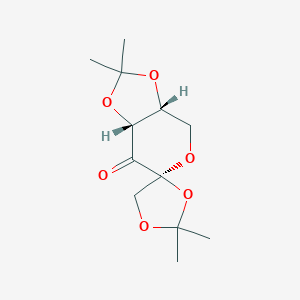
Shi Epoxidation Diketal Catalyst
Übersicht
Beschreibung
Shi epoxidation is a notable advancement in the field of asymmetric epoxidation, particularly for its application in the epoxidation of unfunctionalized alkenes. Originating from D-fructose, this catalyst system demonstrates high efficiency and selectivity, leveraging inexpensive carbohydrates for its preparation and thereby offering a practical approach to asymmetric synthesis (Nieto et al., 2005).
Synthesis Analysis
The synthesis of Shi's diester, a fructose derivative for catalytic asymmetric epoxidation, has been developed to be both practical and scalable. This catalyst, prepared from D-fructose, is efficient in the epoxidation of alpha, beta-unsaturated carbonyl compounds and shows considerable promise in the epoxidation of unfunctionalized alkenes (Nieto et al., 2005).
Molecular Structure Analysis
The molecular structure of the Shi epoxidation catalyst plays a crucial role in its effectiveness, enabling the asymmetric epoxidation of olefins. This structure has been optimized through various studies to enhance the catalyst's efficiency and stability for stereoselective epoxidation reactions.
Chemical Reactions and Properties
Shi epoxidation utilizes the ketone and its enantiomer, derived from carbohydrates like D-fructose and L-sorbose, for the asymmetric epoxidation of trans-olefins with potassium peroxomonosulfate (Oxone), without the need for transition metals in its catalytic cycle. This process requires careful pH tuning and a sophisticated solvent/buffer system to avoid catalyst decomposition (List & Scharf, 2019).
Wissenschaftliche Forschungsanwendungen
Epoxidation Reactions
- Scientific Field: Organic Chemistry
- Application Summary: The Shi Epoxidation allows the synthesis of epoxides from various alkenes using a fructose-derived organocatalyst with Oxone as the primary oxidant .
- Methods of Application: The epoxidizing species is believed to be a dioxirane, which is a powerful epoxidation reagent. These are not indefinitely stable, but can be generated in situ by oxidation of a ketone with potassium peroxymonosulfate (Oxone). The reactions are conducted in buffered, often biphasic mixtures with phase transfers catalysts .
- Results or Outcomes: The use of this catalyst allows for the efficient and selective synthesis of epoxides from various alkenes .
Synthesis of Fine Chemicals and Pharmaceutical Intermediates
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: The Shi Epoxidation Diketal Catalyst is used in the synthesis of fine chemicals and pharmaceutical intermediates .
Industrial Production of Specialty Chemicals
- Scientific Field: Industrial Chemistry
- Application Summary: The Shi Epoxidation Diketal Catalyst is used in the industrial production of specialty chemicals .
Organic Synthesis for Research and Development Purposes
- Scientific Field: Organic Chemistry
- Application Summary: The Shi Epoxidation Diketal Catalyst is used in organic synthesis for research and development purposes .
Asymmetric Epoxidation
- Scientific Field: Organic Chemistry
- Application Summary: The Shi Epoxidation Diketal Catalyst has been used in the asymmetric epoxidation of alkenes . This is a focus of many research efforts over the past two decades .
- Methods of Application: The catalyst is used in combination with Oxone in acetonitrile and dimethoxymethane . The method involves the oxidation of disulfides, diesters, and diethers .
- Results or Outcomes: The use of the Shi catalyst yielded the best yields and stereoselectivities . The authors reported up to 89% yield and up to 96% ee for the oxidation of disulfides .
Synthesis of Chiral Thiosulfonate Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: The Shi catalyst has been used in the synthesis of chiral thiosulfonate derivatives . Chiral sulfinyl derivatives have been of interest for the past three decades .
- Methods of Application: The method involves the use of the Shi catalyst in combination with Oxone in acetonitrile and dimethoxymethane . The method involves the oxidation of disulfides .
- Results or Outcomes: The use of the Shi catalyst yielded the best yields and stereoselectivities . The authors reported up to 89% yield and up to 96% ee for the oxidation of disulfides .
Synthesis of 1-Deoxy-5-Hydroxysphingosine Analogues
- Scientific Field: Organic Chemistry
- Application Summary: The Shi catalyst has been used in the synthesis of 1-deoxy-5-hydroxysphingosine analogues . These analogues show promise as anticancer agents .
- Methods of Application: The method involves the use of the Shi catalyst in a key step in the synthesis of 2-amino-3,5-diols .
- Results or Outcomes: The use of the Shi catalyst yielded robust and selective synthesis of 2-amino-3,5-diols .
Synthesis of Chiral Sulfinyl Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: The Shi catalyst has been used in the synthesis of chiral sulfinyl derivatives . These molecules have been of interest for the past three decades due to their use as chiral controllers in asymmetric synthesis, as chiral ligands, and as Lewis bases .
- Methods of Application: The method involves the use of the Shi catalyst in combination with Oxone in acetonitrile and dimethoxymethane . The authors reported the oxidation of disulfides .
- Results or Outcomes: The use of the Shi catalyst yielded the best yields and stereoselectivities . The authors reported up to 89% yield and up to 96% ee for the oxidation of disulfides .
Safety And Hazards
Zukünftige Richtungen
The Shi Epoxidation Diketal Catalyst represents an early example of organocatalysis . It is notable for its use of a non-metal catalyst . The Shi epoxidation involves treating alkenes with Oxone (potassium peroxymonosulfate) in the presence of the Shi catalyst . The reaction is believed to proceed via a dioxirane intermediate generated from the ketone catalyst by the Oxone .
Eigenschaften
IUPAC Name |
(3'aR,4S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-8H,5-6H2,1-4H3/t7-,8-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWWFWFVSWOTLP-RWYTXXIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(O1)C(=O)C3C(CO2)OC(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@]2(O1)C(=O)[C@H]3[C@@H](CO2)OC(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428499 | |
| Record name | D-Epoxone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Epoxone | |
CAS RN |
18422-53-2 | |
| Record name | D-Epoxone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



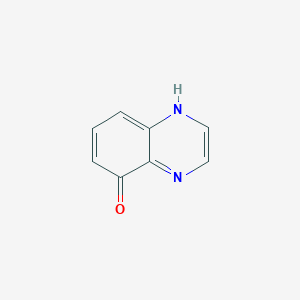
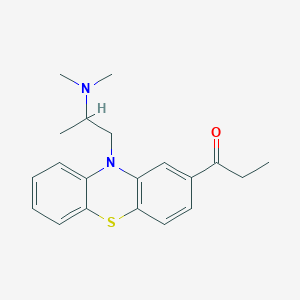
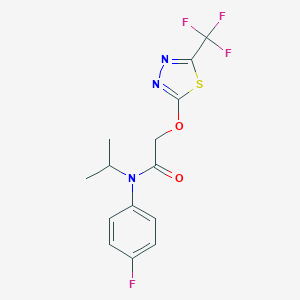
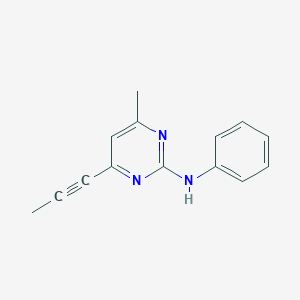
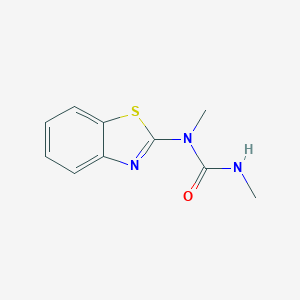
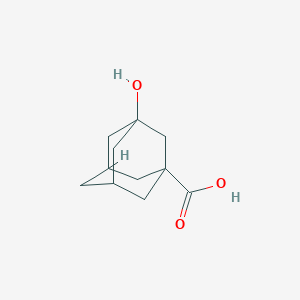

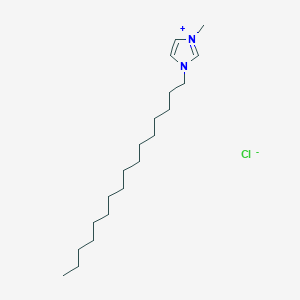

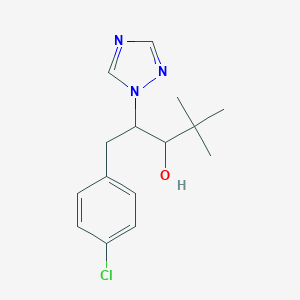

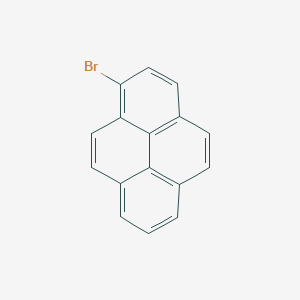
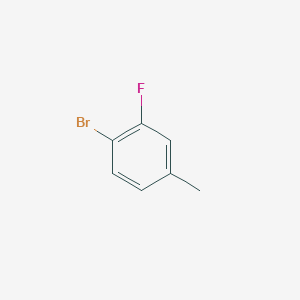
![Dibenzo[a,e]pyrene](/img/structure/B33199.png)